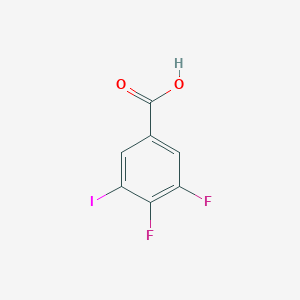
3,4-Difluoro-5-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H3F2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen at position 5 is replaced by an iodine atom. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-iodobenzoic acid typically involves the iodination of 3,4-difluorobenzoic acid. One common method includes the use of sodium percarbonate and elemental iodine in an aqueous medium . The reaction proceeds under mild conditions, ensuring high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Difluoro-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed: The major products depend on the type of reaction. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in nucleophilic substitution, the product could be an azide or thiocyanate derivative.
Aplicaciones Científicas De Investigación
3,4-Difluoro-5-iodobenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 3,4-Difluoro-5-iodobenzoic acid depends on its application. In chemical reactions, the fluorine atoms increase the electron-withdrawing capacity of the benzene ring, making it more reactive towards nucleophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. In biological applications, the compound’s structure allows it to interact with specific molecular targets, influencing biochemical pathways .
Comparación Con Compuestos Similares
3,4-Difluorobenzoic Acid: Lacks the iodine atom, making it less reactive in substitution reactions.
5-Iodobenzoic Acid: Lacks the fluorine atoms, resulting in different electronic properties.
2,4-Difluoro-5-iodobenzoic Acid: Similar structure but with different substitution pattern, leading to varied reactivity and applications.
Uniqueness: 3,4-Difluoro-5-iodobenzoic acid is unique due to the combined presence of fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and valuable in various research fields.
Propiedades
Fórmula molecular |
C7H3F2IO2 |
|---|---|
Peso molecular |
284.00 g/mol |
Nombre IUPAC |
3,4-difluoro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H3F2IO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12) |
Clave InChI |
IBNLJIMSEMTFFO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


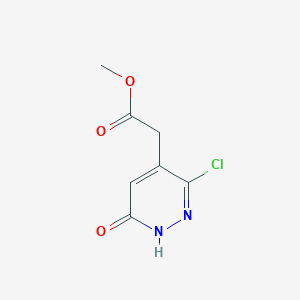
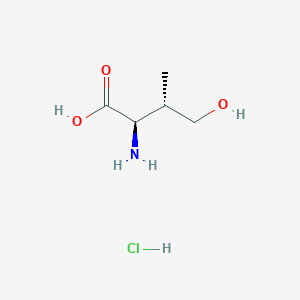
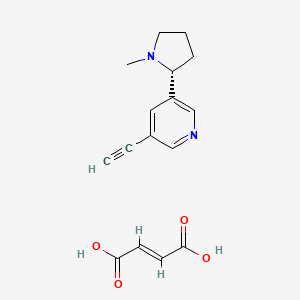

![2,6-Dimethyl-5-nitrobenzo[d]thiazole](/img/structure/B12827036.png)
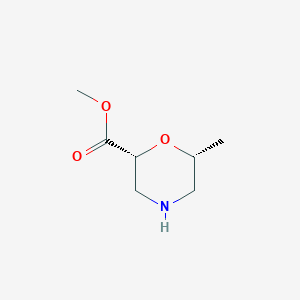
![7-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12827064.png)


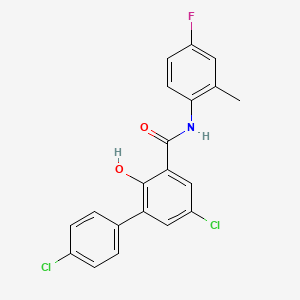
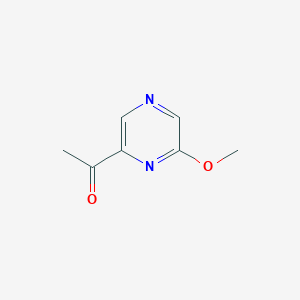


![N-[4-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[1-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12827111.png)
